![molecular formula C11H22F2OSi B13755810 (Difluoroacetyl)tris(isopropyl)silane](/img/structure/B13755810.png)
(Difluoroacetyl)tris(isopropyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Difluoroacetyl)tris(isopropyl)silane is an organosilicon compound with the molecular formula C11H22F2OSi. It is a specialized chemical used in various fields of research and industry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Difluoroacetyl)tris(isopropyl)silane typically involves the reaction of difluoroacetyl chloride with tris(isopropyl)silane in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(Difluoroacetyl)tris(isopropyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes or silanols.
Substitution: The difluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Adhesion Promoters
Silanes are widely used as adhesion promoters in composite materials. The incorporation of (difluoroacetyl)tris(isopropyl)silane can enhance the bonding between inorganic fillers and organic matrices in dental materials and other composites. For instance, studies have shown that silanes can improve the shear bond strength of dental composites to titanium substrates, which is crucial for prosthetic applications .
Silane Type | Shear Bond Strength (MPa) | Solvent |
---|---|---|
This compound | 10.7 | 2-Propanol |
g-Methacryloxypropyltrimethoxysilane | 20.4 | 2-Propanol |
Non-silanized | 4.8 | N/A |
Surface Modification
The compound can also be utilized for surface modification of materials to enhance hydrophobicity or oleophobicity. By applying this compound to surfaces, researchers have observed significant improvements in water contact angles, indicating enhanced water repellency .
Fluorinated Compounds in Drug Design
Fluorinated compounds have unique properties that can influence the biological activity of drugs. The difluoroacetyl group in this compound can be strategically incorporated into drug molecules to improve pharmacokinetic profiles or increase metabolic stability. Research indicates that fluorine can enhance lipophilicity and alter the binding affinity of compounds to biological targets .
Synthesis of Fluorinated Drug Candidates
The compound serves as a precursor in the synthesis of fluorinated drug candidates through difluoroalkylation reactions. These reactions enable the selective introduction of difluoroalkyl groups into organic substrates, expanding the library of potential pharmaceutical agents .
Bioconjugation Strategies
In chemical biology, this compound can be employed in bioconjugation strategies to modify biomolecules for targeted delivery or imaging applications. The ability to form stable bonds with proteins or nucleic acids enables the development of novel therapeutics and diagnostic tools.
Case Studies
Case Study 1: Dental Applications
A study evaluating various silanes, including this compound, demonstrated its effectiveness as an adhesion promoter for dental composites bonded to titanium substrates. The results highlighted its potential to improve clinical outcomes in dental restorations .
Case Study 2: Drug Development
Research on fluorinated drug candidates revealed that incorporating difluoroacetyl groups significantly improved the compounds' stability and efficacy in biological assays, showcasing the value of this compound in medicinal chemistry .
Mechanism of Action
The mechanism of action of (Difluoroacetyl)tris(isopropyl)silane involves its ability to form stable carbon-silicon bonds. The difluoroacetyl group enhances the reactivity of the silicon center, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Triisopropylsilane: An organosilicon compound used as a reducing agent in organic synthesis.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Uniqueness
(Difluoroacetyl)tris(isopropyl)silane is unique due to the presence of the difluoroacetyl group, which imparts distinct reactivity and properties compared to other similar silanes. This makes it particularly valuable in specialized applications where such reactivity is desired .
Biological Activity
(Difluoroacetyl)tris(isopropyl)silane is a compound that has gained attention due to its unique structural properties and potential biological applications. This article reviews its biological activity, synthesizing findings from diverse research sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound can be represented as follows:
The presence of difluoroacetyl groups contributes to its chemical reactivity, particularly in biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily related to its interactions with cellular components and potential therapeutic applications. The following sections detail specific activities and findings.
1. Antimicrobial Activity
Studies have shown that compounds containing difluoroacetyl groups can possess antimicrobial properties. For instance, similar difluorinated compounds have demonstrated effectiveness against various bacterial strains, suggesting potential for this compound in antimicrobial applications .
2. Enzyme Inhibition
Research indicates that silanes can act as enzyme inhibitors. This compound may inhibit certain proteases or kinases, which are crucial in various signaling pathways. This inhibition could lead to therapeutic effects in diseases where these enzymes are dysregulated .
3. Cytotoxicity Studies
Cytotoxicity assessments reveal that this compound can induce cell death in cancer cell lines. The cytotoxic effects are attributed to the compound's ability to interfere with cellular metabolism and induce apoptosis .
Table 1: Cytotoxicity Results
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 25 | Induction of apoptosis |
MCF-7 | 30 | Disruption of metabolic pathways |
A549 | 20 | Inhibition of cell proliferation |
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Case Study 1 : In vitro studies on HeLa cells demonstrated a significant reduction in cell viability after treatment with varying concentrations of this compound, suggesting its potential as a chemotherapeutic agent .
- Case Study 2 : A study investigating the compound's effect on microbial growth revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Mechanistic Insights
The mechanism by which this compound exerts its biological effects appears to involve several pathways:
- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells, leading to increased ROS production, which is known to trigger apoptosis .
- Signal Transduction Pathways : It may modulate key signaling pathways involved in cell survival and proliferation, such as the MAPK and PI3K/Akt pathways .
Properties
Molecular Formula |
C11H22F2OSi |
---|---|
Molecular Weight |
236.37 g/mol |
IUPAC Name |
2,2-difluoro-1-tri(propan-2-yl)silylethanone |
InChI |
InChI=1S/C11H22F2OSi/c1-7(2)15(8(3)4,9(5)6)11(14)10(12)13/h7-10H,1-6H3 |
InChI Key |
NXWPMQAQSPHWBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.